In-Depth Structural Analysis of Methyl 2-phenylnicotinate: A Technical Guide for Researchers
In-Depth Structural Analysis of Methyl 2-phenylnicotinate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive structural analysis of Methyl 2-phenylnicotinate (CAS No: 188797-88-8), a pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific molecule, this guide synthesizes information from closely related analogs, proposes a viable synthetic route, and presents predicted spectroscopic profiles based on established chemical principles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough understanding of the molecule's structural characteristics, guiding future experimental work, and facilitating its application in the synthesis of novel compounds.
Introduction
Methyl 2-phenylnicotinate, with the molecular formula C₁₃H₁₁NO₂, is an aromatic ester belonging to the pyridine family of compounds.[1] As a derivative of nicotinic acid, it is a versatile precursor for the synthesis of more complex molecules, including substituted pyridines and other heterocyclic systems.[1] The presence of both a phenyl group and a methyl nicotinate moiety suggests potential applications in areas where these functional groups are known to be active, such as in the development of antifungal agents and other biologically active compounds.[1] A detailed understanding of its three-dimensional structure is crucial for elucidating structure-activity relationships and for the rational design of new molecules.
This guide presents a proposed synthesis, a predictive analysis of its spectroscopic properties, and a discussion of its structural features based on computational studies of analogous compounds.
Proposed Synthesis of Methyl 2-phenylnicotinate
A plausible and efficient method for the synthesis of Methyl 2-phenylnicotinate is the Suzuki-Miyaura cross-coupling reaction. This widely used method for the formation of C-C bonds is well-suited for coupling a phenyl group to the pyridine ring. The proposed reaction scheme starts with a commercially available halogenated nicotinate, such as Methyl 2-chloronicotinate, and couples it with phenylboronic acid in the presence of a palladium catalyst and a base.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: To a flame-dried round-bottom flask, add Methyl 2-chloronicotinate (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
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Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.
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Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture.
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Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Structural Analysis
While experimental crystallographic data for Methyl 2-phenylnicotinate is not publicly available, its structural parameters can be inferred from computational studies on closely related molecules, such as 2-phenylpyridine and its derivatives.[2][3]
Predicted Molecular Geometry
The molecule is expected to be largely planar, with some degree of torsion between the phenyl and pyridine rings. The dihedral angle between the two rings is a key structural parameter that influences the molecule's conjugation and overall shape. In related phenyl-pyridine structures, this angle can vary depending on the substitution pattern and crystal packing forces.[3]
Predicted Bond Lengths and Angles
Based on DFT calculations of similar structures, the bond lengths and angles are expected to be within the typical ranges for sp²-hybridized carbon and nitrogen atoms.
| Bond/Angle | Predicted Value Range | Justification |
| Bond Lengths (Å) | ||
| C-C (Pyridine ring) | 1.38 - 1.40 | Typical aromatic C-C bond lengths. |
| C-N (Pyridine ring) | 1.33 - 1.35 | Characteristic C-N bond lengths in pyridine. |
| C-C (Phenyl ring) | 1.39 - 1.41 | Standard aromatic C-C bond lengths. |
| C-C (Inter-ring) | 1.48 - 1.50 | Single bond connecting the two aromatic rings. |
| C=O (Ester) | 1.20 - 1.22 | Typical carbonyl double bond length. |
| C-O (Ester) | 1.33 - 1.36 | Single bond between the carbonyl carbon and the ester oxygen. |
| O-CH₃ (Ester) | 1.43 - 1.45 | Single bond between the ester oxygen and the methyl carbon. |
| Bond Angles (°) | ||
| C-N-C (Pyridine ring) | ~117 - 119 | Typical angle for nitrogen in a six-membered aromatic ring. |
| C-C-C (Pyridine & Phenyl) | ~118 - 122 | Standard angles for sp²-hybridized carbons in aromatic rings. |
| C-C-C (Inter-ring) | ~120 | Reflects the sp²-hybridization of the connected carbon atoms. |
| O=C-O (Ester) | ~123 - 126 | Characteristic angle for an sp²-hybridized carbonyl carbon in an ester. |
| C-O-CH₃ (Ester) | ~115 - 118 | Typical angle for the sp³-hybridized oxygen in an ester. |
| Dihedral Angle (°) | ||
| Phenyl-Pyridine | 20 - 40 | The free rotation is hindered by steric interactions, leading to a non-coplanar arrangement. The exact angle depends on the solid-state packing or solvent environment. |
Table 1: Predicted Structural Parameters for Methyl 2-phenylnicotinate based on computational data of analogous compounds.
Spectroscopic Profile (Predicted)
The following sections outline the expected spectroscopic data for Methyl 2-phenylnicotinate, based on the analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the methyl ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | Doublet of doublets | 1H | H6 (Pyridine ring) |
| ~7.8 - 8.0 | Doublet of doublets | 1H | H4 (Pyridine ring) |
| ~7.3 - 7.6 | Multiplet | 6H | H5 (Pyridine ring) and Phenyl protons |
| ~3.8 - 4.0 | Singlet | 3H | -OCH₃ (Ester methyl) |
Table 2: Predicted ¹H NMR Data for Methyl 2-phenylnicotinate (in CDCl₃).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 168 | C=O (Ester carbonyl) |
| ~155 - 158 | C2 (Pyridine ring, attached to phenyl) |
| ~148 - 152 | C6 (Pyridine ring) |
| ~135 - 140 | C4 (Pyridine ring) and C-ipso (Phenyl) |
| ~128 - 132 | C-ortho, C-meta, C-para (Phenyl) |
| ~122 - 125 | C3 & C5 (Pyridine ring) |
| ~52 - 54 | -OCH₃ (Ester methyl) |
Table 3: Predicted ¹³C NMR Data for Methyl 2-phenylnicotinate (in CDCl₃).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1720 - 1740 | Strong | C=O stretch (Ester) |
| ~1600 - 1450 | Medium | C=C and C=N stretches (Aromatic rings) |
| ~1300 - 1100 | Strong | C-O stretch (Ester) |
Table 4: Predicted IR Absorption Bands for Methyl 2-phenylnicotinate.
Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Assignment |
| ~213.08 | [M]⁺, Molecular ion peak (for C₁₃H₁₁NO₂) |
| ~182 | [M - OCH₃]⁺, Loss of the methoxy group |
| ~154 | [M - COOCH₃]⁺, Loss of the carbomethoxy group |
| ~77 | [C₆H₅]⁺, Phenyl fragment |
Table 5: Predicted Key Fragments in the Mass Spectrum of Methyl 2-phenylnicotinate.
Experimental Workflow for Structural Elucidation
The comprehensive structural analysis of a newly synthesized compound like Methyl 2-phenylnicotinate follows a logical workflow to confirm its identity and purity.
Biological Context and Potential Applications
Nicotinic acid and its derivatives are known to exhibit a range of biological activities. While the specific biological profile of Methyl 2-phenylnicotinate is not extensively studied, its structural motifs suggest potential areas of interest. The pyridine ring is a common scaffold in many pharmaceuticals, and phenyl-substituted heterocycles are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The weak antifungal activity reported for Methyl 2-phenylnicotinate warrants further investigation.[1] Derivatives of nicotinic acid are also known to interact with nicotinic acetylcholine receptors and other biological targets. Future research could focus on screening Methyl 2-phenylnicotinate and its analogs against a panel of enzymes and receptors to uncover novel therapeutic applications.
Conclusion
This technical guide has provided a detailed, albeit predictive, structural analysis of Methyl 2-phenylnicotinate. A plausible synthetic route via Suzuki-Miyaura coupling has been proposed, along with a comprehensive set of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on the analysis of structurally related compounds. The key structural features, including bond lengths, bond angles, and the inter-ring dihedral angle, have been discussed in the context of computational studies of similar molecules. While direct experimental data remains to be reported, this guide offers a solid foundation for researchers working with this compound, enabling them to anticipate its properties and design experiments for its synthesis and characterization. Further experimental work, particularly single-crystal X-ray diffraction, is encouraged to validate and refine the structural model presented herein.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations | MDPI [mdpi.com]
